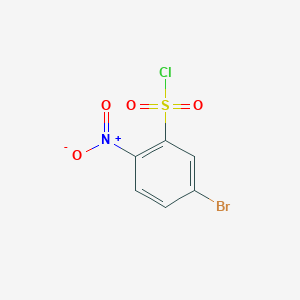

5-Bromo-2-nitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYYMEYHUJWJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279626 | |

| Record name | 5-Bromo-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-84-9 | |

| Record name | 5-Bromo-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 5-bromo-2-nitrobenzene-1-sulfonyl chloride generally follows a three-step sequence:

Step 1: Nitration of Benzene

Benzene undergoes electrophilic aromatic substitution with a nitrating mixture (typically concentrated nitric and sulfuric acids) to form nitrobenzene.Step 2: Bromination of Nitrobenzene

Nitrobenzene is selectively brominated, usually with bromine or a brominating agent, to yield 2-bromo-5-nitrobenzene. The position of bromination is directed by the nitro substituent.Step 3: Sulfonation of 2-Bromo-5-nitrobenzene

The final step involves sulfonation using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group at the 1-position of the benzene ring, producing this compound.

This synthetic route is well-established both in laboratory and industrial settings, with optimization of reaction conditions critical for high yield and purity.

Detailed Reaction Conditions and Methodology

| Step | Reagents & Conditions | Notes & Optimization |

|---|---|---|

| Nitration | Benzene + HNO3/H2SO4 mixture, 50–60°C | Control temperature to avoid dinitration; monitor by TLC or HPLC |

| Bromination | Nitrobenzene + Br2 (or N-bromosuccinimide), solvent: CCl4 or CH2Cl2, room temp to 50°C | Use of catalysts or light may improve regioselectivity |

| Sulfonation | 2-Bromo-5-nitrobenzene + chlorosulfonic acid (ClSO3H), 0–50°C, 2–4 hours | Slow addition of chlorosulfonic acid; temperature control critical to avoid decomposition |

Nitration : The nitration step is typically carried out under controlled temperature to prevent over-nitration. The nitro group is a strong deactivator and meta-director, which influences subsequent bromination.

Bromination : Bromination is performed under mild conditions to ensure selective substitution at the 2-position relative to the nitro group. Solvents like dichloromethane or carbon tetrachloride are used to dissolve reactants and moderate the reaction.

Sulfonation : Chlorosulfonic acid is added slowly to the bromonitrobenzene to introduce the sulfonyl chloride group. The reaction is exothermic, so temperature control is essential. Alternative sulfonylating agents such as thionyl chloride (SOCl2) with catalytic DMF can also be used for chlorination of sulfonic acid intermediates.

Industrial Scale Production

Industrial synthesis follows the same fundamental steps but employs continuous flow reactors and automated systems to enhance reaction control, safety, and product consistency. Key points include:

- Use of continuous chlorosulfonation to improve yield and reduce byproducts.

- Optimization of molar ratios and reaction times to maximize purity (>95%).

- Implementation of in-line monitoring techniques such as HPLC and IR spectroscopy to track reaction progress.

- Purification via recrystallization or column chromatography to remove residual reagents and side-products.

Purification Techniques

Effective purification is essential to obtain high-purity this compound. Common methods include:

-

- Cold water to hydrolyze unreacted chlorosulfonic acid or thionyl chloride.

- Saturated sodium bicarbonate (NaHCO3) solution to neutralize acidic impurities.

- Brine wash to remove polar contaminants.

Recrystallization :

From solvents such as hexane/ethyl acetate mixtures at low temperatures (0–5°C) to obtain crystalline product.Vacuum Drying :

At 40–50°C under reduced pressure to remove residual solvents and moisture.

Characterization and Quality Control

To confirm the structure and purity, the following analytical methods are routinely employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H and ¹³C NMR | Confirm substitution pattern and chemical shifts | Signals corresponding to aromatic protons and carbons with bromine and nitro substitution patterns |

| FT-IR Spectroscopy | Identify functional groups | S=O stretches near 1370 cm⁻¹; NO₂ asymmetric/symmetric vibrations around 1520–1350 cm⁻¹; S–Cl stretch |

| Elemental Analysis | Verify molecular formula | Consistency with C6H3BrClNO4S |

| HPLC or TLC | Assess purity and monitor reaction progress | Single major peak with retention time consistent with product |

Research Findings and Innovations

Recent patents describe alternative synthetic routes involving diazotization of 2-bromoaniline followed by fluoroborate salt formation and subsequent sulfonyl chloride formation using SOCl2 and DMF catalysis, offering improved safety and yield (Patent CN112759536A).

Chlorination of disulfide intermediates derived from 4-nitrochlorobenzene has been reported to produce p-nitrobenzenesulfonyl chloride analogs, indicating potential for adaptation to bromonitro derivatives (Patent CN101570501B).

Optimization of reaction molar ratios, temperature, and post-reaction workup steps significantly impacts the yield and quality of the sulfonyl chloride product.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents & Conditions | Key Parameters | Advantages/Notes |

|---|---|---|---|

| Nitration | Benzene + HNO3/H2SO4, 50–60°C | Temperature control | Avoids over-nitration |

| Bromination | Nitrobenzene + Br2, solvent CH2Cl2, 25–50°C | Controlled addition | Selective ortho-bromination |

| Sulfonation | 2-Bromo-5-nitrobenzene + ClSO3H, 0–50°C | Slow addition, temperature | High electrophilicity, careful handling |

| Alternative Sulfonation | 2-Bromo-5-nitrobenzene + SOCl2 + DMF | Catalytic DMF, 0–50°C | Improved yield, safer reagent handling |

| Purification | Water, NaHCO3 washes, recrystallization | Low temperature recrystall. | High purity (>95%) achievable |

| Characterization | NMR, FT-IR, Elemental Analysis, HPLC | Confirm structure & purity | Standard quality control |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Reduction: Reagents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-nitrobenzene-1-sulfonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfonamide derivatives .

Biology: In biological research, this compound is utilized in the modification of biomolecules. It can be used to introduce sulfonyl groups into peptides and proteins, aiding in the study of their structure and function .

Medicine: It is explored for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes and receptors .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzene-1-sulfonyl chloride involves its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on biomolecules . This reactivity is exploited in the modification of proteins and peptides, where the compound can selectively target amino groups .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparison with three analogs:

Table 1: Key Properties of 5-Bromo-2-nitrobenzene-1-sulfonyl Chloride and Analogs

*Calculated molecular weights based on atomic masses.

Research Implications and Recommendations

The discontinuation of this compound underscores the importance of exploring alternatives such as fluorinated or chloro-substituted derivatives. For instance, 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride may offer superior reactivity in fluorination reactions due to synergistic electron-withdrawing effects . Researchers should prioritize evaluating substituent positioning and electronic effects to optimize synthetic outcomes when substituting the discontinued compound.

Biological Activity

5-Bromo-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1193388-84-9) is an organic compound with significant potential in medicinal chemistry, particularly due to its electrophilic properties and ability to participate in nucleophilic substitution reactions. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₆H₃BrClNO₄S

- Molecular Weight : 300.51 g/mol

- Structure : The compound features a bromine atom at the 5-position and a nitro group at the 2-position on a benzene ring, along with a sulfonyl chloride functional group.

Synthesis

The synthesis of this compound typically involves the following steps:

- Electrophilic Aromatic Substitution : The introduction of bromine and nitro groups onto the benzene ring can be achieved through electrophilic aromatic substitution reactions.

- Formation of Sulfonyl Chloride : The sulfonyl chloride group is introduced via chlorosulfonic acid or thionyl chloride reactions with the corresponding sulfonic acid derivatives.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its electrophilic nature, which allows it to interact with various biological targets:

- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes. For instance, certain sulfonamide derivatives demonstrate selective inhibition of these enzymes, suggesting that this compound may exhibit similar properties.

Case Studies

- Inhibition Studies : In a study examining various sulfonamide derivatives, compounds structurally related to this compound showed promising results in inhibiting lipoxygenase activity. For example, one derivative exhibited an IC₅₀ value of 2.2 µM against lipoxygenase enzymes, indicating strong inhibitory potential .

- Structure-Activity Relationship (SAR) : Research on related compounds has indicated that modifications at specific positions on the benzene ring can significantly affect biological activity. For example, substituents at the 3-position and 4-position have been shown to enhance or diminish activity against certain biological targets .

Comparative Analysis

The following table summarizes key findings from studies on compounds similar to this compound regarding their biological activities:

| Compound Name | IC₅₀ (µM) | Biological Target | Notes |

|---|---|---|---|

| 5-Bromo Derivative | 2.2 | Lipoxygenase | Strong inhibitor |

| 4-Chloro Derivative | 6.3 | Lipoxygenase | Comparable activity |

| Nitro Substituted Compound | >40 | Various Enzymes | Loss of activity |

Potential Applications

Given its structural characteristics and biological activity, this compound has potential applications in:

- Medicinal Chemistry : As a precursor for synthesizing new therapeutic agents targeting inflammatory diseases.

- Drug Development : Its ability to modify biological pathways through nucleophilic substitution could lead to novel treatments for conditions such as cancer and arthritis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-bromo-2-nitrobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of a bromo-nitrobenzene precursor using chlorosulfonic acid under controlled temperatures (0–5°C). Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 benzene derivative to ClSO₃H) and reaction time (2–4 hours) to minimize by-products like sulfonic acids . Post-reaction quenching with ice water and purification via recrystallization (using dichloromethane/hexane) yields >95% purity .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Purity degradation (>5% over 6 months) can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR (δ ~8.2 ppm for aromatic protons, 140–150 ppm for sulfonyl chloride carbons) .

- FT-IR (S=O stretch at 1360–1380 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .

- Elemental analysis (theoretical C: 26.3%, Br: 19.5%; deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The nitro group at C2 deactivates the ring via electron withdrawal, directing nucleophiles (e.g., amines) to the sulfonyl chloride group. Bromine at C5 introduces steric hindrance, reducing reaction rates with bulky nucleophiles by ~30% compared to non-brominated analogs. Kinetic studies (UV-Vis monitoring at 280 nm) show pseudo-first-order rate constants (k = 0.015–0.045 s⁻¹) in THF at 25°C .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

- Methodological Answer : Discrepancies arise from competing hydrolysis (up to 20% yield loss in humid conditions). Mitigation strategies:

- Use anhydrous solvents (e.g., distilled DMF) and molecular sieves .

- Optimize pH (8.5–9.5) during amine coupling to suppress hydrolysis .

- Compare LC-MS data across studies to identify unaccounted by-products (e.g., sulfonic acids) .

Q. How can computational modeling predict the biological activity of derivatives from this sulfonyl chloride?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potentials, identifying reactive sites for enzyme inhibition. Docking studies (AutoDock Vina) with target proteins (e.g., carbonic anhydrase IX) predict binding affinities (ΔG ≈ –9.2 kcal/mol) correlating with in vitro IC₅₀ values (R² > 0.85) .

Q. What advanced techniques quantify trace impurities in this compound, and how do they impact downstream applications?

- Methodological Answer :

- GC-MS (Headspace mode) detects residual solvents (e.g., dichloromethane, <50 ppm).

- ICP-OES measures heavy metals (e.g., Fe, Cu) from catalysts (<1 ppm threshold).

- Impurities >0.1% reduce coupling efficiency in peptide synthesis by 15–20% .

Methodological Challenges & Data Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

- Analysis : Variations arise from crystallinity differences (amorphous vs. crystalline batches). Sonication (40 kHz, 30 min) in DMSO increases solubility from 12 mg/mL to 25 mg/mL. Confirm polymorphs via XRD (peaks at 2θ = 12.4°, 17.8°) .

Q. How do researchers validate the compound’s role as a selective labeling agent in chemical biology?

- Methodological Answer : Conduct competitive labeling assays with thiol-containing proteins (e.g., BSA). SDS-PAGE analysis shows selective binding at cysteine residues (50 kDa band intensity reduction by 70% vs. <5% for serine controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.